molecular formula C9H9NO B046080 Pyridine, 2-(3-ethenyloxiranyl)-(9CI) CAS No. 119883-70-4

Pyridine, 2-(3-ethenyloxiranyl)-(9CI)

Cat. No.: B046080
CAS No.: 119883-70-4
M. Wt: 147.17 g/mol
InChI Key: KQZCYCFEWMAJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Vinyl-2-oxiranyl)pyridine is a compound that belongs to the class of oxiranyl-pyridines. These compounds are characterized by the presence of an epoxide ring fused to a pyridine ring. The vinyl group attached to the epoxide ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of 2-vinylpyridine with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a one-step process involving the reaction of 2-picoline and formaldehyde under acidic conditions. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:

    Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxiranyl-pyridine: Similar structure but lacks the vinyl group.

    2-Vinylpyridine: Lacks the epoxide ring.

    Styrene Oxide: Contains an epoxide ring but lacks the pyridine ring.

Uniqueness

2-(3-Vinyl-2-oxiranyl)pyridine is unique due to the presence of both an epoxide ring and a vinyl group attached to a pyridine ring. This combination of functional groups makes it highly versatile for various chemical reactions and applications .

Properties

CAS No.

119883-70-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-ethenyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2

InChI Key

KQZCYCFEWMAJBR-UHFFFAOYSA-N

SMILES

C=CC1C(O1)C2=CC=CC=N2

Canonical SMILES

C=CC1C(O1)C2=CC=CC=N2

Synonyms

Pyridine, 2-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

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